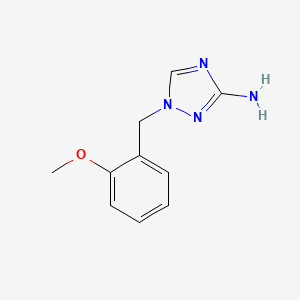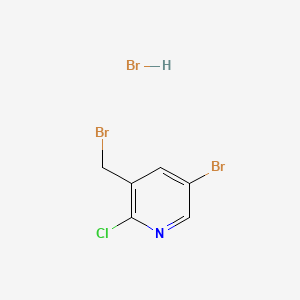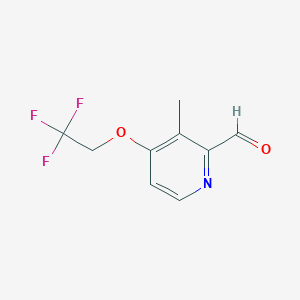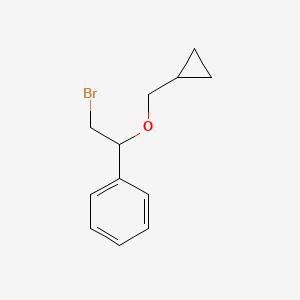![molecular formula C11H17ClN2O2 B13482093 5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride](/img/structure/B13482093.png)
5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride is a chemical compound with a complex structure that includes an aminoethyl group, a methoxy group, and a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with methylamine to yield N-methyl-2-methoxybenzamide.
Introduction of the Aminoethyl Group: The next step involves the introduction of the aminoethyl group. This can be achieved through the reaction of the benzamide with (S)-1-chloro-2-propanamine under basic conditions to yield the desired product.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
科学的研究の応用
5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride involves its interaction with specific molecular targets within cells. The compound is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- 5-[(1S)-1-aminoethyl]-2-methoxybenzoic acid hydrochloride
- 5-[(1S)-1-aminoethyl]-2-methoxybenzamide
Uniqueness
5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride is unique due to the presence of both the methoxy and N-methyl groups, which confer specific chemical and biological properties. These structural features distinguish it from similar compounds and contribute to its specific applications and effects.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H17ClN2O2 |
|---|---|
分子量 |
244.72 g/mol |
IUPAC名 |
5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-7(12)8-4-5-10(15-3)9(6-8)11(14)13-2;/h4-7H,12H2,1-3H3,(H,13,14);1H/t7-;/m0./s1 |
InChIキー |
ZBCASDSWAQHORM-FJXQXJEOSA-N |
異性体SMILES |
C[C@@H](C1=CC(=C(C=C1)OC)C(=O)NC)N.Cl |
正規SMILES |
CC(C1=CC(=C(C=C1)OC)C(=O)NC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one](/img/structure/B13482012.png)


![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13482027.png)




![Bicyclo[2.2.2]octane-1,4-dicarbaldehyde](/img/structure/B13482054.png)
![2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-3-oxo-isoindolin-5-yl]acetamide](/img/structure/B13482057.png)




